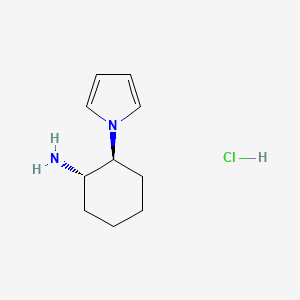
4-Methyl-2-(1-sulfanylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of a methyl group and a sulfanylethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-sulfanylethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-methylphenol with 1-chloro-2-ethylsulfanylbenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metals. For instance, palladium-catalyzed hydroxylation of aryl halides in the presence of hydrogen peroxide has been employed for the synthesis of phenolic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(1-sulfanylethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(1-sulfanylethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The sulfanylethyl group may also contribute to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound, simpler in structure but less reactive.
4-Methylphenol: Lacks the sulfanylethyl group, resulting in different chemical properties.
2-(1-Sulfanylethyl)phenol: Similar structure but without the methyl group, affecting its reactivity.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
4-methyl-2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,10-11H,1-2H3 |
InChI-Schlüssel |
RDVCSWFXAADMTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



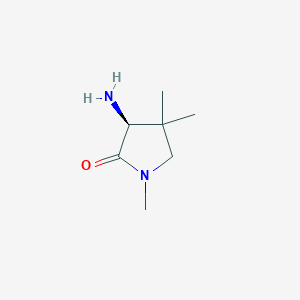

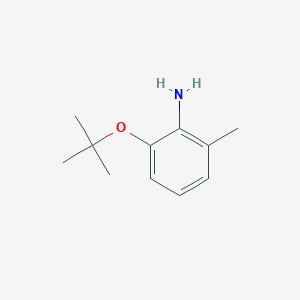
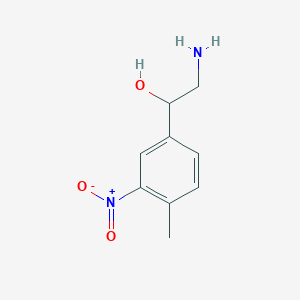

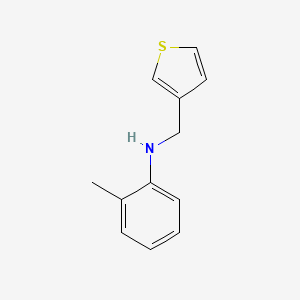
![2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076635.png)

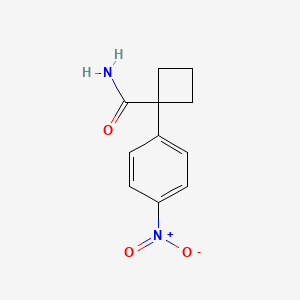
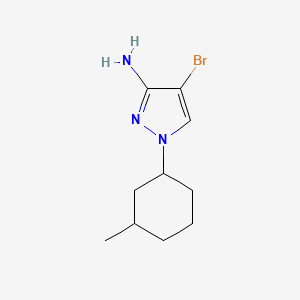

![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
